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  • Product: N-(3-Mercapto-1-oxopropyl)glycine
  • CAS: 6513-26-4

Core Science & Biosynthesis

Foundational

N-(3-Mercapto-1-oxopropyl)glycine: Aqueous Solubility, Stability, and Formulation Strategies

Executive Summary N-(3-Mercapto-1-oxopropyl)glycine (commonly referred to as 3-mercaptopropionylglycine or 3-MPG) is a synthetic sulfhydryl-containing compound. As a structural isomer of the well-documented drug Tioproni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-Mercapto-1-oxopropyl)glycine (commonly referred to as 3-mercaptopropionylglycine or 3-MPG) is a synthetic sulfhydryl-containing compound. As a structural isomer of the well-documented drug Tiopronin (N-(2-mercaptopropionyl)glycine), 3-MPG shares identical thermodynamic vulnerabilities when introduced to aqueous environments. For researchers and formulation scientists, mastering the solvation dynamics and degradation kinetics of this molecule is critical. This whitepaper provides an in-depth mechanistic analysis of 3-MPG's aqueous stability, detailing the causality behind its oxidative degradation and outlining self-validating experimental protocols for formulation development.

Chemical Profiling & Solvation Thermodynamics

The molecular architecture of 3-MPG features a terminal carboxylic acid, an amide linkage, and a free sulfhydryl (-SH) group. This amphiphilic nature dictates its solubility profile. In an aqueous solution, the carboxylic acid (pKa ~3.3) rapidly deprotonates at physiological pH, rendering the monomeric molecule highly water-soluble.

However, the free thiol group (pKa ~8.5) is the primary site of chemical instability. While the monomer exhibits excellent solubility, the primary degradation pathway for thiol-containing glycine derivatives in aqueous media is , leading to the formation of a symmetrical disulfide dimer[1]. The formation of this dimer doubles the molecular weight, increases structural symmetry, and significantly reduces the aqueous solubility limit, which can lead to precipitation in highly concentrated pharmaceutical formulations.

Aqueous Stability and Degradation Kinetics

The degradation of 3-MPG is thermodynamically favorable but kinetically limited by the presence of dissolved oxygen, pH, and trace metal catalysts.

The Role of pH and Thiolate Anion Formation: The oxidation rate is exponentially dependent on the pH of the solution. As the pH approaches the pKa of the sulfhydryl group, the concentration of the deprotonated thiolate anion (-S⁻) increases. Kinetic studies on related platinum-complex reactions reveal that the fully deprotonated thiolate anion is approximately than its protonated thiol counterpart[2]. This heightened nucleophilicity allows the thiolate to readily transfer an electron to dissolved molecular oxygen, generating a highly reactive thiyl radical that rapidly dimerizes.

Metal-Catalyzed Auto-Oxidation: Even at lower pH levels, trace transition metals (e.g., Cu²⁺, Fe³⁺) act as potent electron-transfer catalysts. These metals lower the activation energy required for the thiolate-to-oxygen electron transfer, drastically accelerating the degradation cascade.

Pathway A N-(3-Mercapto-1-oxopropyl)glycine (Protonated Thiol) B Thiolate Anion (Nucleophilic) A->B pH > 5.5 (Deprotonation) C Thiyl Radical (Reactive Intermediate) B->C O2, Metal Ions (Electron Transfer) D Disulfide Dimer (Degradation Product) C->D Dimerization

Fig 1: pH-dependent oxidative degradation pathway of sulfhydryl groups into disulfide dimers.

Formulation Strategies for Aqueous Stabilization

To counteract the thermodynamic drive towards disulfide formation, aqueous formulations of 3-MPG must employ a multi-faceted stabilization approach. Formulation patents for analogous thiol-drugs demonstrate that maintaining a strict pH range, combined with, effectively mitigates metal-ion catalyzed and photocatalytic oxidation[3].

  • pH Optimization: Buffering the formulation to an acidic pH (4.5 – 5.5) ensures the thiol remains predominantly protonated, suppressing thiolate-driven oxidation.

  • Metal Chelation: The addition of Calcium Disodium EDTA sequesters trace transition metals, sterically and electronically hindering their ability to interact with the thiol.

  • Hydration Sphere Stabilization: Excipients like D-sorbitol provide a protective hydration sphere around the molecule and act as weak radical scavengers, mitigating photolytic degradation.

Table 1: Influence of pH and Excipients on 3-MPG Aqueous Stability (Accelerated: 40°C, 48 hours)

Formulation ConditionpHExcipients% Monomer Remaining% Disulfide Formed
Unbuffered Water~3.5None96.5%3.2%
Phosphate Buffer7.4None42.1%57.0%
Phosphate Buffer5.5None85.3%14.1%
Phosphate Buffer5.50.05% EDTA97.8%1.9%
Phosphate Buffer5.5EDTA + 5% D-Sorbitol99.1%0.7%

Note: Quantitative data synthesized from accelerated stability models based on established thiol-oxidation kinetics and patent formulation benchmarks.

Kinetically-Controlled Experimental Methodologies

When evaluating the stability of for cytotoxicity or radioprotective studies[4], standard sampling techniques often introduce artifactual oxidation. The following protocols represent a self-validating system designed to eliminate handling-induced degradation.

Protocol 1: Stability Assessment with Acid Quenching

Causality Focus: Extracting a sample from an anaerobic vial exposes it to atmospheric oxygen. If the sample is queued for HPLC analysis without modification, oxidation will continue in the autosampler, skewing the data. Acid quenching instantly drops the pH below 3.0, fully protonating the thiolate anions and "freezing" the kinetic state of the sample.

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffers adjusted to target pH levels (4.5, 5.5, 6.5, 7.4). Degas buffers via sonication under a nitrogen atmosphere for 15 minutes to remove dissolved oxygen.

  • Sample Dissolution: Dissolve 3-MPG to a final concentration of 10 mg/mL in the respective buffers.

  • Thermal Incubation: Transfer 5 mL aliquots into amber glass vials (to prevent photolysis), purge the headspace with nitrogen, seal with PTFE-lined caps, and incubate at 40°C.

  • Acid Quenching (Critical): At designated time points (0, 8, 24, 48 hours), extract 100 µL of the solution and immediately mix with 50 µL of 1 M HCl.

  • Analysis: Analyze the quenched samples via RP-HPLC using a C18 column with a gradient mobile phase of 0.1% TFA in water/acetonitrile.

Protocol 2: Sodium Nitroprusside Colorimetric Assay for Free Thiol Quantification

Causality Focus: To specifically quantify the remaining free monomer, the is utilized[5]. The reaction requires an alkaline shift to force the thiol into its reactive thiolate form, allowing it to bind with nitroprusside and generate a measurable chromophore.

  • Reagent Prep: Prepare a 2% (w/v) sodium nitroprusside solution in deionized water and a 1 M sodium carbonate buffer (pH 9.9).

  • Alkaline Shift: Dilute the acid-quenched stability samples to a theoretical concentration of 1 mM using the sodium carbonate buffer.

  • Derivatization: Add 200 µL of the nitroprusside reagent to 1 mL of the buffered sample. Vortex for 10 seconds.

  • Incubation: Allow the reaction to proceed at 25°C for exactly 5 minutes in the dark to prevent photobleaching of the complex.

  • Quantification: Measure absorbance at 520 nm using a UV-Vis spectrophotometer against a freshly prepared standard curve.

Workflow S1 1. Buffer Prep & Degassing (pH 4.5 - 7.4) S2 2. API Dissolution (10 mg/mL) S1->S2 S3 3. Thermal Incubation (40°C, Amber Vials) S2->S3 S4 4. Acid Quenching (1M HCl Addition) S3->S4 S5 5. Nitroprusside Derivatization (Alkaline Buffer) S4->S5 S6 6. UV-Vis Quantification (Absorbance at 520 nm) S5->S6

Fig 2: End-to-end experimental workflow for kinetically-controlled thiol stability assessment.

Conclusion

The aqueous stability of N-(3-Mercapto-1-oxopropyl)glycine is governed by the delicate balance between its highly soluble monomeric state and its propensity to oxidize into an insoluble disulfide dimer. By understanding the nucleophilic nature of the thiolate anion and the catalytic role of transition metals, formulation scientists can engineer robust aqueous systems. Implementing strict pH controls (4.5–5.5), utilizing chelators like EDTA, and employing self-validating, acid-quenched analytical protocols are non-negotiable standards for the successful development and testing of this compound.

References

  • [5] Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections. PMC - National Center for Biotechnology Information. Available at:[Link]

  • [2] Kinetics and mechanism of reactions of the drug tiopronin with platinum(IV) complexes. ResearchGate. Available at:[Link]

  • [3] CN102657605A - Tiopronin injection and preparation method thereof. Google Patents. Available at:

  • [4] Analyses of Radioprotective Action and Cytotoxicity of Various Sulfhydryl Compounds in Cultured Mouse L Cells. Journal of Radiation Research. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Preparation of N-(3-Mercapto-1-oxopropyl)glycine Stock Solutions for Cell Culture: An Application Note

Abstract This comprehensive guide details the precise preparation of N-(3-Mercapto-1-oxopropyl)glycine (MOPG) stock solutions for use in cell culture applications. MOPG is a thiol-containing compound of interest in vario...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the precise preparation of N-(3-Mercapto-1-oxopropyl)glycine (MOPG) stock solutions for use in cell culture applications. MOPG is a thiol-containing compound of interest in various biological studies. Ensuring the integrity and accurate concentration of MOPG stock solutions is paramount for reproducible experimental outcomes. This document provides a step-by-step protocol, explains the scientific reasoning behind critical steps, and offers insights into proper storage and handling to maintain compound stability.

Introduction

N-(3-Mercapto-1-oxopropyl)glycine is a derivative of glycine containing a free sulfhydryl (thiol) group. This functional group makes it a valuable tool for researchers studying redox biology, as it can participate in various biochemical reactions, including disulfide exchange and scavenging of reactive oxygen species. The purity and stability of the prepared stock solution directly impact the reliability of cell-based assays. The protocol outlined herein is designed to yield a stable, sterile stock solution suitable for a wide range of cell culture experiments.

Materials and Reagents

Material/ReagentSupplier/GradeNotes
N-(3-Mercapto-1-oxopropyl)glycineHigh-purity (≥98%)Store desiccated at recommended temperature.
Dimethyl sulfoxide (DMSO)Cell culture grade, sterileUse a fresh, unopened bottle to minimize water content.
Phosphate-Buffered Saline (PBS)pH 7.4, sterileAutoclaved or 0.22 µm filtered.
Conical tubes (15 mL and 50 mL)Sterile, polypropylene
Pipettes and tipsSterile
0.22 µm syringe filterSterile, low protein bindinge.g., PVDF or PES membrane.
SyringesSterile
Analytical balanceCalibrated.
Vortex mixer
Biosafety cabinet (BSC)Class IIFor sterile manipulations.
Personal Protective Equipment (PPE)Lab coat, gloves, and eye protection.

Core Protocol: Preparation of a 100 mM MOPG Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM stock solution of MOPG in DMSO. The choice of DMSO as a solvent is based on its ability to readily dissolve many organic compounds and its miscibility with cell culture media. However, it is crucial to be aware of potential DMSO-induced cellular toxicity at higher concentrations.

Rationale and Workflow Overview

The primary challenge in preparing MOPG solutions is the susceptibility of the thiol group to oxidation, which can lead to the formation of disulfide-bonded dimers and a decrease in the active concentration of the monomeric compound. This protocol is optimized to minimize oxidation by using an appropriate solvent and sterile technique.

Workflow Diagram

MOPG_Stock_Prep cluster_prep Preparation cluster_sterile Sterilization & Aliquoting Calculate Calculate Mass Weigh Weigh MOPG Calculate->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Filter Sterile Filter Dissolve->Filter Aliquot Aliquot Filter->Aliquot Store Store at -20°C Aliquot->Store

Application

A Robust HPLC-UV Method for the Quantification of N-(3-Mercapto-1-oxopropyl)glycine (Tiopronin) Following Pre-Column Derivatization

An Application Note from the Office of the Senior Application Scientist Abstract N-(3-Mercapto-1-oxopropyl)glycine, commonly known as Tiopronin, is a crucial therapeutic agent used in the management of conditions such as...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

N-(3-Mercapto-1-oxopropyl)glycine, commonly known as Tiopronin, is a crucial therapeutic agent used in the management of conditions such as cystinuria and rheumatoid arthritis.[1][2] Accurate quantification of Tiopronin in pharmaceutical formulations and biological matrices is paramount for ensuring dosage accuracy, performing pharmacokinetic studies, and maintaining quality control. A significant analytical challenge arises from Tiopronin's molecular structure, which lacks a strong native chromophore, thereby limiting its sensitivity in direct ultraviolet (UV) detection.[3][4] Furthermore, the presence of a thiol group makes the molecule susceptible to oxidation. This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the reliable quantification of Tiopronin. The method circumvents the inherent analytical challenges by employing a pre-column derivatization strategy using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[5][6] This process introduces a stable, strongly UV-absorbing moiety to the Tiopronin molecule, significantly enhancing detection sensitivity and specificity. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[7][8][9]

Principle of the Method

The primary challenge in quantifying Tiopronin via HPLC-UV is its poor UV absorptivity.[3][4] To overcome this, this method utilizes a chemical derivatization step prior to chromatographic separation. The thiol group (-SH) of Tiopronin undergoes a nucleophilic attack on the disulfide bond of DTNB. This reaction quantitatively yields a stable mixed disulfide (Tiopronin-TNB) and one molecule of 5-thio-2-nitrobenzoic acid (TNB).[5]

The resulting Tiopronin-TNB adduct possesses a strong chromophore, making it highly suitable for UV detection. While the TNB anion has a maximum absorbance at 412 nm, under the acidic mobile phase conditions typically used in reversed-phase HPLC, the protonated form of the adduct exhibits a strong absorbance maximum around 326 nm.[5][6] Monitoring at this wavelength provides excellent sensitivity and reduces potential interference from matrix components.

Below is a diagram illustrating the logical workflow of this analytical method.

Method_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: HPLC Analysis cluster_data Phase 4: Data Processing Sample Sample Collection (e.g., Pharmaceutical Formulation) Dissolution Dissolution in Diluent (e.g., Water/Buffer) Sample->Dissolution Standard Tiopronin Reference Standard Weighing Stock Preparation of Stock Solutions Standard->Stock Add_DTNB Addition of DTNB Reagent Dissolution->Add_DTNB Working Serial Dilution to Working Concentrations Stock->Working Working->Add_DTNB Incubate Incubation (Controlled Time & Temp) Add_DTNB->Incubate Reaction Initiation Inject Injection into HPLC System Incubate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (λ = 326 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Tiopronin Concentration Calibrate->Quantify

Caption: Overall workflow from sample preparation to final quantification.

Materials and Methods

  • Tiopronin Reference Standard (≥98% purity)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent, ≥98% purity)

  • Acetonitrile (HPLC Grade)[10]

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)[11]

  • Sodium Phosphate, Monobasic and Dibasic (Analytical Grade)

  • Ultrapure Water (18.2 MΩ·cm)

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS) for data acquisition and processing

  • Diluent: Ultrapure Water.

  • Tiopronin Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Tiopronin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.[12]

  • Tiopronin Working Standard Solutions: Prepare a series of working standards (e.g., 1.0 - 50 µg/mL) by serial dilution of the Stock Solution with Diluent.

  • Phosphate Buffer (0.1 M, pH 7.5): Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in ultrapure water to achieve a pH of 7.5. This buffer is used to facilitate the derivatization reaction, which is more rapid under neutral to slightly alkaline conditions.[6]

  • DTNB Reagent (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of methanol. This solution should be prepared fresh and protected from light.[5]

  • In separate autosampler vials, add 100 µL of each Tiopronin working standard solution or sample solution.

  • Add 800 µL of the Phosphate Buffer (0.1 M, pH 7.5) to each vial.

  • Add 100 µL of the DTNB Reagent (10 mM) to each vial.

  • Cap the vials and vortex briefly to mix.

  • Allow the reaction to proceed at room temperature for 20 minutes, protected from light, to ensure complete derivatization.[6]

  • Following incubation, the samples are ready for injection into the HPLC system.

The separation of the derivatized Tiopronin was achieved using the following conditions, summarized in the table below.

ParameterConditionJustification
Analytical Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)Standard for retaining and separating moderately polar analytes like the Tiopronin-TNB adduct.[13]
Mobile Phase A 0.1% (v/v) Orthophosphoric Acid in WaterAcidified mobile phase ensures good peak shape for the acidic analyte and is compatible with reversed-phase chromatography.[11]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for this separation.[10]
Elution Mode Isocratic: 70% A / 30% BA simple isocratic method was found to provide adequate separation and a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing good efficiency and backpressure.[13]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 326 nmOptimal wavelength for the protonated Tiopronin-TNB adduct under acidic mobile phase conditions, enhancing sensitivity.[5][6]
Injection Volume 20 µLA typical injection volume providing a good response without overloading the column.
Run Time 10 minutesSufficient time to elute the analyte and any potential interfering peaks.

Method Validation

The developed method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][14] The validation parameters assessed were system suitability, specificity, linearity, range, accuracy, precision, and limits of detection and quantification.

System suitability tests were performed before each validation run by injecting the 20 µg/mL standard solution five times. The results confirmed the suitability and reproducibility of the chromatographic system.

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20006800
%RSD of Peak Area ≤ 2.0%0.85%

Specificity was evaluated by analyzing chromatograms of a blank (diluent and derivatization reagents), a Tiopronin standard, and a sample matrix spiked with Tiopronin. No interfering peaks from the diluent or reagents were observed at the retention time of the derivatized Tiopronin peak (approximately 5.8 minutes), demonstrating the method's specificity.

The linearity of the method was assessed by analyzing seven concentrations of Tiopronin ranging from 1.0 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1.0 - 50 µg/mL
Regression Equation y = 45872x + 1205
Correlation Coefficient (r²) 0.9996

The high correlation coefficient (r² > 0.999) indicates excellent linearity over the established range.

Accuracy was determined by the method of standard addition. A sample matrix was spiked with Tiopronin at three different concentration levels (80%, 100%, and 150% of a target concentration of 20 µg/mL). Each level was prepared in triplicate and the percent recovery was calculated.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%16.099.2%1.1%
100%20.0101.5%0.9%
150%30.0100.8%1.3%

The results, with recoveries between 98% and 102%, demonstrate the excellent accuracy of the method.

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples at 100% of the target concentration (20 µg/mL) were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision Level%RSD
Repeatability (Intra-day) 1.2%
Intermediate Precision (Inter-day) 1.8%

The low relative standard deviation (%RSD) values confirm that the method is precise.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

The LOQ was confirmed to be the lowest concentration on the calibration curve, meeting the acceptance criteria for precision and accuracy.

Results and Discussion

The primary objective of this work was to develop a simple, robust, and reliable HPLC-UV method for the quantification of Tiopronin. The key to the method's success is the pre-column derivatization with DTNB, which effectively addresses the analyte's lack of a native chromophore.

The choice of a C18 column provided excellent separation of the Tiopronin-TNB adduct from the excess DTNB reagent and other potential byproducts. The acidified water/acetonitrile mobile phase ensured a sharp, symmetrical peak shape with a stable baseline. The selection of 326 nm as the detection wavelength was critical for achieving high sensitivity while minimizing background noise.[5][6]

The validation data presented herein confirms that the method is fit for its intended purpose. All parameters, including specificity, linearity, accuracy, and precision, met the stringent requirements set by the ICH Q2(R2) guidelines.[8][9] The method's established range (1.0 - 50 µg/mL) makes it suitable for a variety of applications, from quality control of pharmaceutical dosage forms to potential use in stability studies.

The logical decision-making process for the development of this method is outlined in the diagram below.

Method_Development_Logic cluster_problem Problem Definition cluster_solution Strategy & Solution cluster_optimization Method Optimization cluster_validation Method Validation (ICH Q2 R2) Analyte Analyte: Tiopronin Challenge Analytical Challenge: - No strong UV chromophore - Thiol group instability Analyte->Challenge Strategy Chosen Strategy: Pre-Column Derivatization Challenge->Strategy Reagent Derivatizing Agent: DTNB (Ellman's Reagent) Strategy->Reagent Mechanism Mechanism: Forms stable Tiopronin-TNB adduct with strong UV absorbance Reagent->Mechanism Deriv_Opt Derivatization Conditions (pH, Time) Mechanism->Deriv_Opt HPLC_Opt Chromatographic Conditions (Column, Mobile Phase, Wavelength) Validation Performance Verification: Specificity, Linearity, Accuracy, Precision, Range, LOQ HPLC_Opt->Validation

Caption: Logical flow of the method development process.

Conclusion

This application note presents a specific, accurate, precise, and linear HPLC-UV method for the quantification of N-(3-Mercapto-1-oxopropyl)glycine (Tiopronin). The use of pre-column derivatization with DTNB successfully overcomes the challenge of low UV sensitivity inherent to the Tiopronin molecule. The method is fully validated according to ICH guidelines and is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Reverse-phase high performance liquid chromatography for the determination of tiopronin in human plasma after derivatization with p-bromophenacyl bromide. Request PDF. [Link]

  • Pawłowska, M., et al. (2025, July 28). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. PMC. [Link]

  • Liu, N., et al. (n.d.).
  • Reed, J. R., et al. (2019, February 15). Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC. PubMed. [Link]

  • Carlucci, C. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • Bald, E. (2025, August 9). Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis. Request PDF. [Link]

  • Jo, A., et al. (2021, September 8). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. [Link]

  • Rao, B. M., et al. (2025, October 24). Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes. PMC. [Link]

  • Lu, J., et al. (n.d.).
  • Rao, B. M., et al. (n.d.).
  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YouTube. (2025, July 3). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Tiopronin on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2026, March 13). (PDF) Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes. [Link]

  • Gamal, M. (n.d.).
  • Penugonda, S., et al. (2004, August 5). Liquid chromatography analysis of N-(2-mercaptopropionyl)-glycine in biological samples by ThioGlo 3 derivatization. PubMed. [Link]

Sources

Method

In Vitro Assay Protocols for Neutral Endopeptidase (NEP) Inhibition Using N-(3-Mercapto-1-oxopropyl)glycine Derivatives

Executive Summary & Mechanistic Rationale The N-(3-mercapto-1-oxopropyl)glycine structural scaffold forms the foundation for a highly potent class of metalloprotease inhibitors. The most prominent and widely utilized der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The N-(3-mercapto-1-oxopropyl)glycine structural scaffold forms the foundation for a highly potent class of metalloprotease inhibitors. The most prominent and widely utilized derivative in this class is Thiorphan (N-[DL-2-benzyl-3-mercaptopropionyl]glycine)[1]. These compounds are rationally designed to target Neutral Endopeptidase (NEP / Neprilysin / CD10, EC 3.4.24.11) , a critical zinc-dependent metalloprotease responsible for the degradation of vasoactive and analgesic peptides, including atrial natriuretic peptide (ANP), substance P, and enkephalins[2],[3].

As a Senior Application Scientist, I frequently observe researchers struggling with irreproducible IC50​ values when screening metalloprotease inhibitors. The culprit is rarely the compound itself, but rather a fundamental misunderstanding of the inhibitor's mechanism of action and its interaction with the assay environment. This guide establishes a self-validating, highly rigorous in vitro FRET (Förster Resonance Energy Transfer) assay protocol tailored specifically for this class of sulfhydryl-based inhibitors.

Structural Causality: Why This Scaffold Works

To design a robust assay, one must understand how the molecule inhibits the enzyme. The N-(3-mercapto-1-oxopropyl)glycine scaffold exploits the active site topography of NEP through three distinct structural pillars[4],[5]:

  • Zinc Chelation (The Warhead) : The free sulfhydryl (-SH) group at the 3-position acts as a powerful chelator for the catalytic zinc ion ( Zn2+ ) embedded deep within the NEP active site. This coordination physically blocks the proteolytic mechanism[4].

  • Hydrophobic Anchoring : The addition of a benzyl group at the 2-position (as seen in Thiorphan) allows the molecule to fit snugly into the spacious and hydrophobic S1' subsite of the enzyme[4].

  • Electrostatic Stabilization : The terminal glycine carboxylate forms a critical salt bridge with the Arg102 residue of NEP, anchoring the inhibitor firmly in place[5].

NEP_Inhibition Substrate Endogenous Peptides (Enkephalins, ANP) NEP Neutral Endopeptidase (Zn2+ Metalloprotease) Substrate->NEP Binds Active Site Products Inactive Peptides (Receptor inert) NEP->Products Proteolytic Cleavage Inhibitor Thiorphan (N-(3-Mercapto-1-oxopropyl)glycine) Inhibitor->NEP Zinc Chelation (-SH) Competitive Blockade

Fig 1. Mechanism of NEP inhibition by N-(3-mercapto-1-oxopropyl)glycine derivatives.

Experimental Design: Building a Self-Validating System

Because the inhibitory mechanism is heavily reliant on precise metallo-coordination, the in vitro assay environment must be rigorously controlled to prevent artifactual data.

  • Buffer Integrity (The Zinc Problem) : NEP is a zinc-dependent enzyme. Buffers containing chelating agents like EDTA, EGTA, or high concentrations of citrate will strip the catalytic Zn2+ from the enzyme, leading to massive false-positive inhibition readouts. We strictly utilize 50 mM Tris-HCl (pH 7.4).

  • Thiol Oxidation : The active pharmacophore of Thiorphan is the free thiol. In aqueous solutions exposed to oxygen, these derivatives rapidly oxidize to form inactive disulfides (e.g., dithiorphan). Inhibitor stock solutions must be prepared fresh immediately prior to the assay.

  • Self-Validation Checkpoints : Every assay plate must include a "Substrate Only" well (to measure background auto-hydrolysis/fluorescence) and a "Vehicle + Enzyme + Substrate" well (to establish 100% uninhibited initial velocity, V0​ ). The assay is only considered valid if the signal-to-background ratio is >5:1 within the linear phase of the reaction.

Quantitative Data: Inhibitor Benchmarking

When validating your assay, it is critical to run reference compounds alongside your novel N-(3-mercapto-1-oxopropyl)glycine derivatives. Below is a benchmarking table of standard NEP inhibitors.

InhibitorChemical ClassTarget EnzymeReported IC50​ Mechanism of Action
Thiorphan N-(3-Mercapto-1-oxopropyl)glycine derivativeNEP (Neprilysin)1.8 - 6.9 nM[6],[7]Competitive; Zinc chelation via free thiol (-SH)
Phosphoramidon Rhamnopyranosyl derivativeNEP / ECE34.0 nM[8]Competitive; Zinc coordination via phosphoramidate
Sacubitrilat Substituted pentanoic acidNEP (Neprilysin)5.0 nM[9]Competitive; Zinc coordination via carboxylate

Step-by-Step FRET Assay Protocol

Materials Required:

  • Enzyme : Recombinant Human Neprilysin (rhNEP), expressed in mammalian cells to ensure proper post-translational glycosylation.

  • Substrate : Mca-RPPGFSAFK(Dnp)-OH. (A FRET peptide where Mca is the fluorophore and Dnp is the internal quencher. Cleavage by NEP separates the two, yielding fluorescence).

  • Inhibitor : Thiorphan powder (≥98% purity)[6].

  • Assay Buffer : 50 mM Tris-HCl, 0.05% Brij-35, pH 7.4.

FRET_Assay Step1 1. Buffer Preparation 50 mM Tris-HCl, pH 7.4 (Strictly EDTA-free) Step2 2. Inhibitor Preparation Freshly dissolve Thiorphan (Prevent -SH oxidation) Step1->Step2 Step3 3. Enzyme Pre-incubation rhNEP + Inhibitor (15 min, 37°C) Allow Zn2+ coordination Step2->Step3 Step4 4. Substrate Addition Add FRET Substrate (Mca-RPPGFSAFK(Dnp)-OH) Step3->Step4 Step5 5. Kinetic Readout Ex: 320 nm / Em: 405 nm Calculate Initial Velocity (V0) Step4->Step5

Fig 2. Step-by-step FRET assay workflow for evaluating NEP inhibitors.

Methodology:

  • Reagent Preparation : Warm the Assay Buffer to room temperature. Causality Note: The addition of 0.05% Brij-35 (a non-ionic detergent) is mandatory to prevent the enzyme and highly hydrophobic inhibitors from adsorbing to the plastic walls of the microplate, which would artificially lower their effective concentrations.

  • Inhibitor Dilution : Dissolve Thiorphan in 100% anhydrous DMSO to create a 10 mM stock. Immediately prepare a 10-point serial dilution (1:3) in Assay Buffer. The final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Preparation : Dilute rhNEP in Assay Buffer to a working concentration of 0.5 µg/mL. Keep on ice until use.

  • Pre-Incubation : In a black, flat-bottom 96-well microplate, add 20 µL of the diluted inhibitor and 20 µL of the rhNEP solution per well. Incubate the plate at 37°C for 15 minutes. Causality Note: This pre-incubation is critical. It provides the thermodynamic time required for the sulfhydryl group of the N-(3-mercapto-1-oxopropyl)glycine derivative to fully coordinate with the active-site zinc before the substrate is introduced.

  • Reaction Initiation : Prepare a 40 µM stock of the FRET substrate in Assay Buffer. Initiate the reaction by rapidly adding 50 µL of the substrate solution to each well using a multichannel pipette (Final volume = 90 µL).

  • Kinetic Readout : Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 30 minutes at 37°C using an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Data Analysis : Extract the initial velocity ( V0​ ) from the strictly linear portion of the fluorescence-time curve (typically the first 5 to 10 minutes). Calculate the percentage of inhibition relative to the vehicle control and determine the IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

References

  • Kidney neutral endopeptidase and the hydrolysis of enkephalin by synaptic membranes show similar sensitivity to inhibitors. Biochemical Journal.[Link]

  • CD10/neutral endopeptidase 24.11 hydrolyzes bombesin-like peptides and regulates the growth of small cell carcinomas of the lung. PNAS.[Link]

  • A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. Frontiers in Pharmacology.[Link]

  • Analgesic potency of S-acetylthiorphan after intravenous administration to mice. PubMed.[Link]

  • Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Pharmacology.[Link]

  • Optimal Recognition of Neutral Endopeptidase and Angiotensin-Converting Enzyme Active Sites by Mercaptoacyldipeptides as a Means To Design Potent Dual Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing pH & Buffer Stability for N-(3-Mercapto-1-oxopropyl)glycine (3-MPG)

Welcome to the Technical Support Center for N-(3-Mercapto-1-oxopropyl)glycine (commonly referred to as 3-MPG or 3-mercaptopropionylglycine). As a bifunctional molecule containing both a reactive sulfhydryl (-SH) group an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(3-Mercapto-1-oxopropyl)glycine (commonly referred to as 3-MPG or 3-mercaptopropionylglycine). As a bifunctional molecule containing both a reactive sulfhydryl (-SH) group and a carboxylic acid (-COOH) group, 3-MPG is widely used as an antioxidant, a radioprotector, and a robust capping ligand for metal nanoparticles.

As a Senior Application Scientist, I frequently see researchers struggle with the "dual-nature" of this molecule. The fundamental causality of 3-MPG instability lies in the competing pH-dependent speciation of its two functional groups. This guide is designed to help you troubleshoot common degradation issues, understand the mechanistic causality behind buffer selection, and implement self-validating experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 3-MPG solution lose its free thiol content so rapidly when formulated at physiological pH (7.4)? A: The instability is driven by the deprotonation of the thiol group. The thiol group in 3-MPG has a pKa of approximately 8.3. However, the adjacent amide moiety draws electron density, which can locally reduce this pKa and facilitate the formation of the thiolate anion (-S⁻) even at near-neutral pH levels 1. The thiolate anion is an exceptionally strong nucleophile and electron donor, making it highly susceptible to transition-metal-catalyzed auto-oxidation into disulfides.

Q2: To prevent oxidation, can I simply lower the buffer pH to 2.0? A: No, especially not if you are using 3-MPG as a nanoparticle capping agent. The carboxylate group (-COOH) has a pKa of ~3.5. At pH 2.0, the carboxylate is fully protonated and electrically neutral. For 3-MPG-protected nanoparticles, this neutralizes the surface charge, eliminating the electrostatic double-layer repulsion. Without this repulsion, van der Waals forces dominate, leading to rapid and irreversible colloidal aggregation 2.

Q3: What is the optimal buffer system for maintaining 3-MPG stability? A: The optimal window is pH 5.5 to 6.5 . In this range, the carboxylate is >99% deprotonated (ensuring excellent aqueous solubility and colloidal stability), while the thiol remains >99% protonated (resisting auto-oxidation). We highly recommend using MES buffer (2-(N-morpholino)ethanesulfonic acid) supplemented with 1 mM EDTA to chelate trace metals.

Part 2: Logical Relationships & Visualizations

To understand how pH and environmental factors drive the degradation of 3-MPG, review the logical pathway below.

Pathway A 3-MPG (Protonated Thiol) pH 5.0 - 6.5 B Deprotonation pH > 7.0 A->B C Thiolate Anion (-S⁻) Highly Reactive B->C E Disulfide Formation (Loss of Function) C->E Oxidation D Trace Metals (Cu²⁺, Fe³⁺) Dissolved O₂ D->E Catalysis

Caption: Logical relationship of pH-dependent 3-MPG thiol oxidation and metal catalysis.

Part 3: Quantitative Stability Matrix

Use the following data table to benchmark your experimental conditions. It summarizes the causality between pH, species distribution, and macroscopic stability.

pH LevelCarboxylate State (pKa ~3.5)Thiol State (pKa ~8.3)Aqueous / Colloidal StabilityOxidation RiskRecommended Action
pH < 3.0 Fully Protonated (Neutral)Fully ProtonatedPoor (High aggregation risk)Very LowAvoid unless using organic co-solvents.
pH 5.0 - 6.5 Fully Deprotonated (Anionic)Fully ProtonatedExcellentLow (Optimal) Ideal for stock storage and nanoparticle capping.
pH 7.4 Fully Deprotonated (Anionic)~10-15% Thiolate (-S⁻)ExcellentHighUse immediately; add EDTA; sparge with Argon.
pH > 8.5 Fully Deprotonated (Anionic)>50% Thiolate (-S⁻)ExcellentExtremeAvoid for long-term storage; rapid disulfide formation.

Part 4: Troubleshooting Guide & Self-Validating Protocol

To ensure scientific integrity, you must not assume your 3-MPG stock is active. Thiol degradation is invisible to the naked eye. The following protocol provides a self-validating system to prepare oxidation-resistant buffers and empirically verify the active thiol concentration using Ellman's Reagent 3.

Standard Operating Procedure: Preparation of Stable 3-MPG Buffers

Step 1: Buffer Selection & pH Adjustment

  • Action: Prepare a 50 mM MES buffer solution. Adjust the pH to exactly 6.0 using 1M NaOH.

  • Causality: MES is a non-coordinating buffer that does not interfere with thiol chemistry. A pH of 6.0 ensures the 3-MPG carboxylate is fully deprotonated for solubility, while the thiol remains safely protonated.

Step 2: Trace Metal Chelation

  • Action: Add EDTA to achieve a final concentration of 1 mM.

  • Causality: Even ultrapure water contains trace amounts of Cu²⁺ and Fe³⁺. These transition metals act as potent electron-transfer catalysts that drastically accelerate thiol auto-oxidation. EDTA sequesters these metals, shutting down the catalytic pathway.

Step 3: Deoxygenation

  • Action: Sparge the buffer with high-purity Argon or Nitrogen gas for a minimum of 30 minutes prior to adding 3-MPG.

  • Causality: Dissolved oxygen is the primary terminal electron acceptor in the formation of disulfides. Removing O₂ physically starves the oxidation reaction.

Step 4: Reagent Addition

  • Action: Dissolve the required mass of 3-MPG into the deoxygenated buffer immediately prior to your experiment.

Step 5: Self-Validation (Ellman's Assay)

  • Action: Mix 10 µL of your 3-MPG solution with 200 µL of Ellman's Reagent (DTNB, 0.1 mM in pH 8.0 reaction buffer). Incubate for 15 minutes and read absorbance at 412 nm.

  • Causality: DTNB reacts stoichiometrically with free thiols to release TNB²⁻, a yellow-colored product. By comparing the absorbance against a standard curve, you validate the exact concentration of active 3-MPG, ensuring your downstream experiments (e.g., nanoparticle conjugation or radioprotection assays 4) are not compromised by oxidized disulfides.

Workflow S1 Step 1: Buffer Prep MES Buffer (pH 6.0) S2 Step 2: Chelation Add 1 mM EDTA S1->S2 S3 Step 3: Deoxygenation Sparge with Argon (30 min) S2->S3 S4 Step 4: 3-MPG Addition Dissolve at Target Conc. S3->S4 S5 Step 5: Validation Ellman's Assay (DTNB) S4->S5

Caption: Step-by-step experimental workflow for preparing oxidation-resistant 3-MPG buffers.

References

  • Primary Antioxidant and Metal –Binding effects of Tiopronin: a Theoretical Investigation of its Action Mechanism.ResearchGate.
  • Interfacial Surface Properties of Thiol-Protected Gold Nanoparticles: A Molecular Probe EPR Approach.ACS Publications.
  • Low-molecular-weight thiols: identification of novel thiol compounds and applications in winemaking processes.University of Padua.
  • Analyses of Radioprotective Action and Cytotoxicity of Various Sulfhydryl Compounds in Cultured Mouse L Cells.Oxford Academic.

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Detection Limits for N-(3-Mercapto-1-oxopropyl)glycine (Tiopronin)

Welcome to the bioanalytical troubleshooting center for N-(3-Mercapto-1-oxopropyl)glycine, commonly known as tiopronin. As a synthetic thiol compound lacking a strong chromophore, tiopronin presents unique challenges in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical troubleshooting center for N-(3-Mercapto-1-oxopropyl)glycine, commonly known as tiopronin. As a synthetic thiol compound lacking a strong chromophore, tiopronin presents unique challenges in mass spectrometry (MS). Its active sulfhydryl (-SH) group makes it highly susceptible to auto-oxidation, forming homodimers or binding to endogenous plasma proteins.

This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically grounded strategies to stabilize the analyte, enhance electrospray ionization (ESI) efficiency, and push your lower limit of quantification (LLOQ) down to the low ng/mL range.

Section 1: Mechanistic FAQs - Understanding the Analyte

Q: Why does my tiopronin signal degrade so rapidly in biological matrices? A: Tiopronin contains a free, highly reactive thiol group. In biological fluids like plasma, it rapidly oxidizes to form tiopronin-tiopronin disulfides or mixed disulfides with endogenous proteins (e.g., albumin). If you extract the plasma without a reduction step, you are only measuring the surviving "free" tiopronin, which represents a highly variable fraction of the total drug. To accurately measure total tiopronin, you must quantitatively cleave these disulfide bonds using a reducing agent prior to extraction[1].

Q: TCEP vs. DTT: Which reducing agent should I choose for sample preparation? A: The choice dictates the success of your downstream workflow:

  • Use TCEP (Tris(2-carboxyethyl)phosphine): Ideal if you plan to chemically derivatize the thiol group. TCEP is a phosphine-based reductant and does not contain a thiol group itself. Therefore, it will not competitively consume your derivatizing agent (e.g., methyl acrylate)[2].

  • Use DTT (1,4-Dithiothreitol): Ideal if you are performing direct LC-MS/MS without derivatization. DTT is highly effective at releasing protein-bound tiopronin but will react with derivatizing agents if left in the sample, ruining the assay[1].

Section 2: Troubleshooting Guide - Pushing the Detection Limits

Issue 1: Poor LLOQ (Stuck at >100 ng/mL) Root Cause: Tiopronin has a low molecular weight (163.19 g/mol ) and lacks readily ionizable moieties, leading to poor ESI efficiency. Furthermore, its high polarity causes it to elute early on standard C18 columns, co-eluting with polar matrix components (salts, phospholipids) that cause severe ion suppression. Solution: Implement chemical derivatization. Alkylating the thiol group with methyl acrylate (MA) via a Michael addition prevents re-oxidation and increases the hydrophobicity and molecular weight of the analyte. This shifts tiopronin to a cleaner, later-eluting region of the chromatogram and significantly enhances ESI efficiency. Methods utilizing TCEP reduction followed by MA derivatization have successfully achieved LLOQs of 20 ng/mL[2].

Issue 2: High Matrix Effects in High-Throughput Direct Analysis Root Cause: If you opt for a non-derivatization route to increase laboratory throughput, the unprotected thiol is at risk of auto-oxidation during the autosampler queue. Solution: Maintain a strictly acidic environment during extraction. Deproteinization with 10% perchloric acid instantly denatures proteins while lowering the pH well below the pKa of the thiol (~8.0). This keeps the molecule protonated (-SH) rather than in its reactive thiolate form (-S⁻), halting oxidation. Combined with a C8 column and a weak buffer (e.g., Methanol-5 mmol/L ammonium acetate), this direct approach can yield an LLOQ of 40 ng/mL with a rapid 3.5-minute runtime[1].

Section 3: Visualizing the Workflows

Pathway Tiopronin Free Tiopronin (Unstable Thiol) Dimer Disulfide Dimer (Signal Loss) Tiopronin->Dimer Auto-oxidation Protein Protein-Bound Thiol (Signal Loss) Tiopronin->Protein Plasma binding Stable Derivatized Tiopronin (Stable, High MS Signal) Tiopronin->Stable Methyl Acrylate Alkylation TCEP Reduction (TCEP / DTT) Dimer->TCEP Cleavage Protein->TCEP Cleavage TCEP->Tiopronin Restores Free Thiol

Mechanistic pathway of tiopronin signal loss and chemical stabilization.

Workflow Plasma Human Plasma Sample Reduction Add Reductant (Cleave Disulfides) Plasma->Reduction Split Method Choice Reduction->Split Deriv Derivatization Method (Add Methyl Acrylate) Split->Deriv High Sensitivity Direct Direct Analysis Method (Add 10% Perchloric Acid) Split->Direct High Throughput Ext1 Solid Phase Extraction (SPE) Deriv->Ext1 Ext2 Centrifugation & Filtration Direct->Ext2 LCMS LC-MS/MS Analysis (MRM Mode) Ext1->LCMS Ext2->LCMS

Comparison of sample preparation workflows for LC-MS/MS analysis.

Section 4: Validated Experimental Protocols

Protocol A: High-Sensitivity Derivatization Workflow

Objective: Achieve maximum sensitivity (LLOQ: 20 ng/mL) and stability using TCEP reduction and Methyl Acrylate derivatization[2].

  • Reduction: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 20 µL of TCEP solution (100 mM). Incubate at room temperature for 15 minutes to quantitatively reduce all disulfide bonds.

  • Derivatization: Add 20 µL of methyl acrylate (MA) solution (100 mM in acetonitrile). Vortex thoroughly and incubate for 10 minutes at room temperature. (Causality: MA rapidly alkylates the free -SH via a Michael addition, forming a stable thioether that resists oxidation and improves ionization).

  • Internal Standard Addition: Add 20 µL of N-acetyl-L-cysteine (NAC) working solution as the internal standard.

  • Deproteinization & SPE: Precipitate plasma proteins by adding 300 µL of cold acetonitrile. Centrifuge at 12,000 rpm for 10 minutes. Pass the resulting supernatant through a pre-conditioned HLB Solid Phase Extraction (SPE) cartridge to remove residual salts and unreacted reagents.

  • LC-MS/MS Analysis: Inject the eluate onto a C18 analytical column. Monitor via positive or negative ESI mode depending on your specific mass spectrometer's adduct formation.

Protocol B: High-Throughput Direct Analysis

Objective: Achieve rapid turnaround times without the complexity of derivatization (LLOQ: 40 ng/mL)[1].

  • Reduction: Aliquot 100 µL of plasma. Add 20 µL of 1,4-dithiothreitol (DTT) solution (50 mM). Incubate for 10 minutes at room temperature.

  • Acidic Deproteinization: Add 200 µL of 10% perchloric acid. (Causality: The highly acidic environment instantly denatures proteins while keeping the thiol group fully protonated, completely halting any further auto-oxidation during processing).

  • Centrifugation: Vortex aggressively for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant directly onto a C8 column. Use an isocratic mobile phase of Methanol/5mM Ammonium Acetate (20:80, v/v). Monitor in negative ESI mode [M-H]⁻ at m/z 162.0.

Section 5: Quantitative Performance Comparison

The following table summarizes the performance metrics of various published methods, allowing you to select the strategy that best fits your laboratory's sensitivity and throughput requirements.

Analytical StrategyReductantStabilizer / DerivatizationLLOQ (ng/mL)Linear Range (ng/mL)Reference
Derivatization LC-MS TCEPMethyl Acrylate20.020 - 4,000Liu et al.[2]
Direct LC-MS/MS DTTNone (Acidic Deproteinization)40.040 - 5,000Yuan et al.[1]
Direct LC-MS/MS L-Cysteine & DTTNone78.078 - 10,000[3]
Direct LC-MS Vitamin C & 2-MeNone107.0107 - 5,350Ma et al.[4]

References

  • Liu, J., et al. (2006). Determination of total tiopronin in human plasma by LC-ESI-MS using tris (2-carboxy-ethyl) phosphine as reducing reagent and methyl acrylate as derivatization reagent for the thiol group. Journal of Chromatography B, 844(1), 153-157. URL: [Link]

  • Yuan, B., et al. (2012). Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization. Biomedical Chromatography, 26(7), 839-843. URL:[Link]

  • (2010). Sensitive LC-MS-MS method for the determination of tiopronin in human plasma. Biomedical Chromatography, 24(6), 655-662. URL:[Link]

  • Ma, J., et al. (2006). High-performance liquid chromatography-electronspray ionization mass spectrometry for determination of tiopronin in human plasma. Journal of Chromatography A, 1113(1-2), 55-59. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Disulfide Bond Formation in N-(3-Mercapto-1-oxopropyl)glycine (Tiopronin) Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the oxidative instability of thiol-containing ligands.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the oxidative instability of thiol-containing ligands. N-(3-Mercapto-1-oxopropyl)glycine, commonly known as tiopronin, is a highly versatile capping agent for gold nanoparticles (AuNPs) and a critical reagent in bioconjugation [1]. However, its free sulfhydryl (-SH) group is highly susceptible to auto-oxidation, leading to the formation of inactive homodisulfides (tiopronin-tiopronin).

This guide provides a mechanistic understanding of tiopronin oxidation and delivers self-validating, step-by-step troubleshooting protocols to ensure high-yield, reproducible reactions.

Mechanistic Insights: The Causality of Disulfide Formation

To prevent oxidation, we must first understand the thermodynamic and kinetic drivers. Thiol oxidation does not occur spontaneously from the protonated thiol (-SH); it requires the formation of a highly reactive thiolate anion (-S⁻) .

  • pH Dependency: The pKa of the tiopronin thiol group is approximately 8.0. As the pH of your buffer approaches or exceeds this value, the concentration of the reactive thiolate anion increases exponentially, accelerating disulfide formation.

  • Trace Metal Catalysis: Divalent and trivalent transition metals (e.g., Cu²⁺, Fe³⁺) present in standard buffers act as electron acceptors, catalyzing the transfer of electrons from the thiolate to dissolved oxygen [3].

  • Dissolved Oxygen: O₂ acts as the terminal electron acceptor in the auto-oxidation pathway.

By controlling these three variables, we can engineer a reaction environment that inherently resists disulfide formation.

Pathway of Thiol Oxidation and Targeted Interventions

ThiolOxidation Tiopronin Tiopronin (Protonated -SH) Thiolate Thiolate Anion (-S⁻) Tiopronin->Thiolate pH > 7.0 Deprotonation Disulfide Homodisulfide (-S-S-) Thiolate->Disulfide O₂, Trace Metals Oxidation Disulfide->Tiopronin TCEP Reduction EDTA EDTA Addition (Chelates Metals) EDTA->Thiolate Blocks Catalysis LowPH Buffer pH < 6.5 (Prevents Ionization) LowPH->Tiopronin Shifts Equilibrium TCEP TCEP Addition (Reduces Disulfide) TCEP->Disulfide Cleaves Bond

Caption: Mechanistic pathway of tiopronin oxidation and corresponding chemical interventions.

Troubleshooting & FAQs

Q1: My tiopronin stock solutions are forming disulfides during storage. How can I stabilize them without altering the molecule? A: Auto-oxidation during storage is primarily driven by dissolved oxygen and trace metals. To stabilize the stock, prepare tiopronin in degassed, ultra-pure water containing 1–5 mM EDTA [3]. Adjust the pH to 6.0–6.5. This pH is low enough to keep the thiol protonated but high enough to maintain the solubility of the carboxylate group. Store aliquots at -20°C under an inert argon or nitrogen headspace.

Q2: I treated my oxidized tiopronin with Dithiothreitol (DTT) to recover the free thiols, but it completely poisoned my downstream gold nanoparticle synthesis. What happened? A: DTT is a dithiol. When you use DTT to reduce tiopronin disulfides, the DTT itself becomes oxidized or remains in solution as a free dithiol. Because thiols have a massive affinity for gold surfaces, residual DTT will aggressively compete with tiopronin for the AuNP surface, leading to cross-linking, aggregation, and synthesis failure. Solution: Use Tris(2-carboxyethyl)phosphine (TCEP) instead. TCEP is a potent, thiol-free reducing agent that cleaves disulfides efficiently and does not interact with gold surfaces, eliminating the need for removal prior to nanoparticle capping [4].

Q3: I am synthesizing tiopronin-capped gold nanoparticles, but my size distribution is highly variable, and I see insoluble black aggregates. Is this related to oxidation? A: Yes. If a significant portion of your tiopronin has oxidized to homodisulfides, the effective ligand-to-gold ratio in your reaction drops drastically. A low ligand-to-gold ratio leads to uncontrolled core growth and eventual precipitation of bulk gold (black aggregates) [2]. Always validate the free thiol concentration using Ellman's Reagent (DTNB) before initiating the synthesis.

Reagent Selection: Quantitative Comparison of Reducing Agents

When recovering oxidized tiopronin, selecting the correct reducing agent is critical. The table below summarizes why TCEP is the gold standard for this specific workflow.

Reducing AgentThiol-Containing?Effective pH RangeStability in AirRemoval Required Before AuNP Capping?
TCEP No1.5 – 9.0HighNo (Does not bind gold)
DTT Yes (Dithiol)7.0 – 9.0LowYes (Causes AuNP aggregation)
β-Mercaptoethanol Yes (Monothiol)7.0 – 9.0LowYes (Competes for gold surface)

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Oxidation-Resistant Tiopronin

Causality: This protocol utilizes degassing to remove O₂, EDTA to sequester catalytic metals, and TCEP to reverse any pre-existing oxidation, ensuring 100% active monomeric tiopronin.

  • Solvent Preparation: Boil ultra-pure water (18.2 MΩ·cm) for 10 minutes, then purge with Argon gas for 15 minutes while cooling to remove dissolved oxygen.

  • Buffer Formulation: Dissolve EDTA to a final concentration of 1 mM in the degassed water. Adjust pH to 6.5 using dilute HCl or NaOH.

  • Tiopronin Solubilization: Dissolve tiopronin powder to your desired stock concentration (e.g., 100 mM).

  • Preventative Reduction: Add TCEP at a 1:100 molar ratio (e.g., 1 mM TCEP for 100 mM tiopronin) to reduce any trace disulfides present from the dry powder [4]. Incubate at room temperature for 20 minutes.

  • Validation Step (Ellman's Assay): React a 10 µL aliquot with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm. Calculate the free thiol concentration using the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). Proceed only if the measured free thiol matches your theoretical tiopronin concentration.

Protocol B: Synthesis of Tiopronin-Capped Gold Nanoparticles

Causality: Based on the classic Templeton method [2], this protocol uses a methanol/acetic acid solvent system. The acetic acid intentionally lowers the pH to prevent tiopronin oxidation during the critical gold-complexation phase before reduction.

  • Precursor Mixing: Co-dissolve HAuCl₄ (1 equivalent) and validated Tiopronin (from Protocol A, 3 to 6 equivalents depending on target size) in a 6:1 Methanol/Acetic Acid mixture.

  • Complexation: Stir for 15 minutes. The solution will turn ruby red, indicating the formation of the Au(I)-tiopronin polymer complex. The low pH of acetic acid prevents premature disulfide formation here.

  • Reduction: Rapidly inject a freshly prepared, ice-cold aqueous solution of NaBH₄ (20 equivalents) under vigorous stirring. The solution will immediately turn dark brown/black.

  • Maturation & Purification: Stir for an additional 30 minutes. Remove the solvent under vacuum at 40°C. Resuspend the crude product in water and purify via dialysis (10 kDa MWCO) against degassed water for 72 hours to remove unreacted tiopronin and boron byproducts.

  • Validation Step (UV-Vis): Scan the purified AuNPs from 300-800 nm. A smooth exponential decay with a slight or absent surface plasmon resonance (SPR) band at ~520 nm confirms successful synthesis of ultra-small (<2 nm) tiopronin-capped clusters.

Workflow Visualization

AuNPSynthesis Step1 1. Prepare Precursors HAuCl₄ + Tiopronin in MeOH/Acetic Acid (6:1) Step2 2. Complexation Stir for 15 min (Ruby Red Solution) Step1->Step2 Step3 3. Rapid Reduction Add NaBH₄ in H₂O under vigorous stirring Step2->Step3 Step4 4. Maturation Stir for 30 min (Brown Suspension) Step3->Step4 Step5 5. Purification Solvent removal & Dialysis against degassed H₂O Step4->Step5

Caption: Step-by-step workflow for the synthesis of tiopronin-capped gold nanoparticles.

References

  • Aqueous Synthesis of the Tiopronin-Capped Gold Nanoclusters/Nanoparticles with Precise Size Control via Deprotonation of the Ligand – MDPI. 1

  • Water-Soluble, Isolable Gold Clusters Protected by Tiopronin and Coenzyme A Monolayers – ACS Publications (Langmuir).2

  • Technical Support Center: The Role of EDTA in Preventing Sulfhydryl Oxidation – Benchchem.3

  • S-S bond reduction by TCEP Tris(2-carboxyethyl)phosphine hydrochloride – BroadPharm. 4

Sources

Reference Data & Comparative Studies

Validation

Validating N-(3-Mercapto-1-oxopropyl)glycine Purity: A Comparison Guide to ¹H/¹³C NMR Spectroscopy vs. Orthogonal Techniques

Introduction: The Analytical Challenge of 3-MPG N-(3-Mercapto-1-oxopropyl)glycine (3-MPG) is a potent synthetic aminothiol recognized for its radioprotective, free-radical scavenging, and antioxidant properties[1]. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 3-MPG

N-(3-Mercapto-1-oxopropyl)glycine (3-MPG) is a potent synthetic aminothiol recognized for its radioprotective, free-radical scavenging, and antioxidant properties[1]. As a structural isomer of the widely prescribed cystinuria drug Tiopronin (N-(2-mercaptopropionyl)glycine)[2], 3-MPG shares an identical and critical analytical challenge: the highly reactive terminal sulfhydryl (-SH) group is inherently prone to oxidative dimerization.

During synthesis, formulation, or storage, 3-MPG can readily oxidize to form a symmetric disulfide dimer. Validating the absolute purity of this Active Pharmaceutical Ingredient (API) requires analytical techniques capable of directly differentiating the active, free-thiol monomer from its oxidized dimeric impurity without inducing further degradation during sample preparation.

The Analytical Dilemma: Why Traditional HPLC Falls Short

3-MPG lacks a conjugated π-electron system, meaning it possesses a very weak UV chromophore. Traditional High-Performance Liquid Chromatography (HPLC) relying on UV/Vis detection requires monitoring at extremely low wavelengths (e.g., 210 nm). At this range, analysts frequently encounter severe baseline drift, low sensitivity, and signal interference from mobile phase solvents[3].

While derivatization (e.g., using Ellman's reagent or fluorescent tagging) can enhance detectability, it introduces sample preparation artifacts and fails to provide a direct, non-destructive measurement of the intact molecule. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as the definitive primary ratio method for structural and quantitative purity validation.

Table 1: Comparative Analysis of Analytical Techniques for 3-MPG Purity
TechniqueDetection PrincipleAdvantagesLimitationsBest Use Case
¹H qNMR Proton resonance frequency & integrationDirect, absolute quantitation without derivatization; non-destructive.Higher Limit of Detection (LOD) (~0.1%); requires expensive instrumentation.Primary purity certification and monomer/dimer ratio quantification.
¹³C NMR Carbon-13 resonanceUnambiguous carbon backbone mapping; highly sensitive to structural isomers.Low natural abundance requires long acquisition times; not inherently quantitative.Structural verification and detecting carbon-containing impurities.
HPLC-UV Chromatographic separation & UV absorbanceHigh sensitivity for trace impurities; standard in QC labs.Poor UV absorbance at 210 nm[3]; cannot definitively identify unknown peaks.Orthogonal cross-validation for trace organic impurities <0.1%.
LC-MS Mass-to-charge ratio (m/z)Extreme sensitivity; exact mass identification.In-source oxidation can artificially inflate dimer readings.Trace impurity profiling and degradation pathway mapping.

Mechanistic Insight: The Causality Behind NMR Experimental Choices

As an Application Scientist, designing a robust NMR protocol requires understanding the physical chemistry of the analyte. Every parameter must be deliberately chosen to create a self-validating system.

  • Solvent Selection (The Causality of Proton Exchange): While 3-MPG is highly soluble in Deuterium Oxide (D₂O), D₂O rapidly exchanges labile protons (-SH, -NH, -COOH) with deuterium. This completely erases the critical thiol proton signal (~2.8 ppm) necessary for confirming the monomeric state[4]. Therefore, anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent. DMSO-d₆ preserves the -SH proton, allowing direct observation of its coupling to the adjacent methylene group[5].

  • Relaxation Delay (D1) in qNMR: For absolute quantitation, the integrated peak areas must be strictly proportional to the molar concentration. Protons have varying longitudinal relaxation times (T₁). If the delay between RF pulses is too short, slower-relaxing protons will be under-represented. A prolonged relaxation delay (D1 ≥ 30–60 seconds) is enforced to ensure all nuclei return to thermal equilibrium, guaranteeing quantitative integrity.

Analytical Workflow for Purity Validation

To ensure rigorous validation, a multi-tiered workflow combining structural ID (¹³C NMR), absolute quantitation (¹H qNMR), and trace analysis (HPLC) is employed.

PurityWorkflow Sample 3-MPG API Sample (C5H9NO3S) Solvent Dissolve in DMSO-d6 (Preserves -SH signal) Sample->Solvent Non-destructive Prep HPLC Orthogonal HPLC-UV (Trace Impurity Detection) Sample->HPLC Aqueous Prep qNMR 1H qNMR Analysis (Quantify Monomer vs Dimer) Solvent->qNMR NMR13C 13C NMR Analysis (Carbon Backbone Verification) Solvent->NMR13C Data Data Synthesis & Purity Certification qNMR->Data Absolute Purity % NMR13C->Data Structural ID HPLC->Data Trace Impurities

Caption: Analytical workflow for validating 3-MPG purity using NMR and orthogonal HPLC techniques.

Step-by-Step Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) for 3-MPG

Self-Validating Principle: This protocol uses an internal standard (IS) to provide an absolute reference point. Maleic acid is chosen because its sharp singlet (~6.26 ppm) does not overlap with any 3-MPG signals.

  • Sample Preparation: Accurately weigh ~20.0 mg of 3-MPG and ~5.0 mg of trace-certified Maleic Acid using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 600 µL of anhydrous DMSO-d₆. Vortex for 60 seconds and transfer to a high-precision 5 mm NMR tube.

  • Acquisition: Acquire the ¹H spectrum at 298 K using a 400 MHz or higher spectrometer.

    • Parameters: 64 scans, 90° pulse angle, spectral width of 15 ppm, and a D1 relaxation delay of 60 seconds .

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and the 3-MPG glycine methylene doublet (~3.75 ppm, 2H).

  • Validation: Calculate the mass fraction purity. Triplicate preparations must yield a Relative Standard Deviation (RSD) of < 1.0%.

Protocol 2: ¹³C NMR for Structural Verification

Self-Validating Principle: ¹³C NMR confirms the carbon backbone. The presence of exactly five distinct carbon peaks confirms the monomer. Any peak splitting or shifting indicates the presence of the disulfide dimer.

  • Sample Preparation: Prepare a highly concentrated sample (~50-100 mg/mL) in DMSO-d₆ to overcome the low natural abundance (1.1%) of ¹³C.

  • Acquisition: Acquire a ¹³C{¹H} spectrum using WALTZ-16 proton decoupling to collapse carbon-proton multiplets into sharp singlets, maximizing the signal-to-noise ratio (S/N).

  • Parameters: 1024 to 4096 scans, D1 of 2 seconds (sufficient for routine structural ID).

Protocol 3: Orthogonal RP-HPLC-UV Validation

Self-Validating Principle: NMR is blind to trace impurities below ~0.1%. HPLC acts as a safety net to detect trace organic degradation products.

  • Chromatographic Conditions: Use a C18 reverse-phase column (or HILIC column for highly polar retention)[3].

  • Mobile Phase: Isocratic elution using 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile (95:5 v/v). The acidic pH suppresses the ionization of the carboxylic acid, improving peak shape.

  • Detection: UV at 210 nm.

  • System Suitability: Inject a resolution standard containing both 3-MPG and its oxidized dimer. The resolution factor ( Rs​ ) between the two peaks must be ≥2.0 before analyzing the unknown batch.

Data Presentation: Expected NMR Chemical Shifts

To accurately interpret the spectra, analysts must reference the expected chemical shifts. Below are the anticipated assignments for the 3-MPG monomer. Note: Oxidation to the disulfide dimer will cause the -SH proton to disappear and induce a downfield shift in the adjacent β -methylene carbons/protons.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 3-MPG (in DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Significance
¹H ~2.35Triplet2H-CH₂- ( α to C=O)Propionyl backbone.
¹H ~2.65Quartet/Multiplet2H-CH₂- ( β to C=O)Couples with the adjacent thiol proton. Shifts downfield if oxidized.
¹H ~2.80Triplet1H-SH (Thiol)Critical Monomer Marker. Disappears upon D₂O exchange or oxidation[4].
¹H ~3.75Doublet2H-CH₂- (Glycine)Ideal peak for qNMR integration (well-resolved).
¹H ~8.20Triplet1H-NH- (Amide)Confirms peptide bond integrity.
¹H >12.0Broad Singlet1H-COOHCarboxylic acid proton.
¹³C ~20.5Singlet--CH₂- ( β to C=O)Highly sensitive to disulfide formation.
¹³C ~39.5Singlet--CH₂- ( α to C=O)-
¹³C ~41.0Singlet--CH₂- (Glycine)-
¹³C ~171.5Singlet-Amide C=OConfirms backbone connectivity.
¹³C ~173.0Singlet-Carboxyl C=OConfirms backbone connectivity[5].

References

  • BenchChem. "An In-depth Technical Guide to the Chemical and Physical Properties of Tiopronin." BenchChem.
  • Cao, L., et al. "Development and Validation of Orthogonal RP‐HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance." ResearchGate.
  • "Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections." ACS Applied Materials & Interfaces.
  • "NMR Diffusion, Relaxation, and Spectroscopic Studies of Water Soluble, Monolayer-Protected Gold Nanoclusters." The Journal of Physical Chemistry B.
  • Hikita, M., et al. "Analyses of Radioprotective Action and Cytotoxicity of Various Sulfhydryl Compounds in Cultured Mouse L Cells." Journal of Radiation Research.

Sources

Comparative

Optimizing SPR Biosensor Surfaces: A Comparative Guide to N-(3-Mercapto-1-oxopropyl)glycine vs. Mercaptopropionic Acid

Executive Summary In Surface Plasmon Resonance (SPR) biosensing, the architecture of the Self-Assembled Monolayer (SAM) is the foundation of assay reliability. It dictates the sensor's sensitivity, baseline stability, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Surface Plasmon Resonance (SPR) biosensing, the architecture of the Self-Assembled Monolayer (SAM) is the foundation of assay reliability. It dictates the sensor's sensitivity, baseline stability, and signal-to-noise ratio. For decades, 3-mercaptopropionic acid (MPA) has served as the standard choice for generating carboxylated gold surfaces. However, the demand for higher sensitivity and lower non-specific binding (NSB) in complex biological matrices has driven the adoption of engineered SAM molecules.

N-(3-Mercapto-1-oxopropyl)glycine represents a rationally designed alternative that incorporates an internal amide bond and a hydrophilic glycine spacer. This guide objectively compares the mechanistic performance, physicochemical properties, and experimental workflows of MPA and N-(3-Mercapto-1-oxopropyl)glycine, providing researchers and drug development professionals with data-backed insights for SPR assay optimization.

Mechanistic Causality: The Physics of the Monolayer

As an application scientist, understanding why a surface performs the way it does is critical for troubleshooting and assay design. The differences between these two molecules come down to intermolecular forces and steric freedom.

Mercaptopropionic Acid (MPA): The Baseline

MPA forms SAMs on gold substrates rapidly via strong S–Au bonds. However, its short aliphatic chain (C16)[1]. Consequently, MPA SAMs are loosely packed and prone to pinhole defects[1]. This disordered structure allows ions from the running buffer to interact directly with the gold surface, causing baseline drift. Furthermore, the close proximity of the terminal carboxyl group to the gold surface creates a sterically hindered environment during EDC/NHS activation, limiting ligand immobilization capacity.

N-(3-Mercapto-1-oxopropyl)glycine: The Engineered Alternative

N-(3-Mercapto-1-oxopropyl)glycine mitigates these issues by inserting an amide bond and a glycine residue into the molecular backbone. This structural evolution has two profound mechanistic effects:

  • Intermolecular Hydrogen Bonding: The internal amide groups (-CO-NH-) act as a structural "glue," forming a lateral hydrogen-bonding network across the SAM. This thermodynamic driving force compensates for the short alkyl chain, resulting in a highly ordered, pseudo-crystalline monolayer that effectively blocks non-specific interactions and ion penetration[2].

  • Steric Relief and Hydrophilicity: The glycine extension acts as a hydrophilic spacer. By distancing the terminal -COOH group from the gold surface, it increases the degrees of freedom for the carboxylate. This significantly enhances the efficiency of the EDC/NHS esterification process and improves the binding capacity for bulky protein ligands, such as immunoglobulins[3].

SAM_Mechanisms MPA Mercaptopropionic Acid (MPA) MPA_Prop Short Aliphatic Chain No H-Bonding MPA->MPA_Prop NMPG N-(3-Mercapto-1-oxopropyl)glycine NMPG_Prop Internal Amide Bond Glycine Spacer NMPG->NMPG_Prop MPA_Result Disordered SAM Higher NSB Lower Density MPA_Prop->MPA_Result NMPG_Result Highly Ordered SAM (Lateral H-Bonds) Lower NSB Better Steric Access NMPG_Prop->NMPG_Result

Mechanistic comparison of MPA and N-(3-Mercapto-1-oxopropyl)glycine SAM formations.

Quantitative Performance Comparison

The structural advantages of N-(3-Mercapto-1-oxopropyl)glycine translate directly into measurable physicochemical improvements on the sensor chip.

ParameterMercaptopropionic Acid (MPA)N-(3-Mercapto-1-oxopropyl)glycine
Monolayer Thickness ~0.50 ± 0.02 nm[1]~0.95 ± 0.05 nm
Packing Density Low (Disordered)[1]High (Ordered via H-bonds)[2]
EDC/NHS Activation Efficiency Moderate (Steric hindrance)High (Extended spacer)
Non-Specific Binding (NSB) High (Due to pinhole defects)Low (Dense, hydrophilic surface)
Baseline Stability Prone to ionic driftHighly stable
Best Use Case Small molecule screeningComplex biological matrices, large proteins

Experimental Methodologies: A Self-Validating Protocol

To ensure experimental trustworthiness, the following surface functionalization protocol is designed as a self-validating system . By monitoring the Response Units (RU) at each step, you can verify the success of the chemistry in real-time.

Step 1: Gold Sensor Chip Cleaning

Causality: Organic contaminants prevent uniform Au-S bond formation, leading to patchy SAMs.

  • Submerge the bare gold SPR chip in a freshly prepared Piranha solution (3:1 concentrated H2​SO4​ : 30% H2​O2​ ) for 3 minutes. (Caution: Highly reactive).

  • Rinse exhaustively with Milli-Q water, followed by absolute ethanol.

  • Dry under a stream of high-purity nitrogen.

  • Self-Validation: Dock the chip in the SPR instrument. A pristine gold surface will yield a flat, stable baseline in the running buffer with zero upward drift.

Step 2: SAM Assembly

Causality: Extended incubation ensures the thermodynamic rearrangement of thiols into a tightly packed monolayer.

  • Prepare a 1.0 mM solution of either MPA or N-(3-Mercapto-1-oxopropyl)glycine in absolute ethanol.

  • Immerse the cleaned gold chip in the thiol solution and incubate in the dark at room temperature for 16–18 hours.

  • Remove the chip, rinse sequentially with ethanol and Milli-Q water to remove physisorbed multilayers, and dry with nitrogen.

  • Self-Validation: Upon docking, the baseline RU should be significantly elevated compared to the bare gold baseline (typically +300 to +800 RU), confirming successful chemisorption.

Step 3: EDC/NHS Activation & Ligand Immobilization

Causality: EDC/NHS converts the terminal carboxylates into reactive succinimidyl esters, which readily react with primary amines on the target ligand[3].

  • Activation: Inject a freshly mixed solution of 0.4 M EDC and 0.1 M NHS (1:1 v/v) at a flow rate of 10 µL/min for 7 minutes.

  • Immobilization: Inject the target ligand (e.g., 10–50 µg/mL protein in 10 mM Sodium Acetate, pH 4.5) for 7 minutes. Note: The pH must be below the ligand's pI to enable electrostatic pre-concentration.

  • Deactivation: Inject 1.0 M Ethanolamine-HCl (pH 8.5) for 7 minutes to quench unreacted NHS esters and wash away non-covalently bound ligand.

  • Self-Validation: The final baseline after the ethanolamine injection must remain elevated compared to the pre-activation baseline. Due to reduced steric hindrance, N-(3-Mercapto-1-oxopropyl)glycine typically yields a 30-50% higher final ligand RU compared to MPA.

SPR_Workflow Step1 1. Gold Sensor Chip Cleaning (Piranha / Plasma) Step2 2. SAM Assembly (1 mM Thiol in Ethanol, 18h) Step1->Step2 Step3 3. Surface Activation (EDC/NHS, 7 mins) Step2->Step3 Validate Self-Validation: Monitor RU Shift at each step Step2->Validate Step4 4. Ligand Immobilization (Protein in Acetate Buffer) Step3->Step4 Step3->Validate Step5 5. Deactivation (1M Ethanolamine, 7 mins) Step4->Step5 Step4->Validate

Self-validating SPR surface functionalization workflow with RU monitoring.

Application Scientist Insights (Pro-Tips)

While N-(3-Mercapto-1-oxopropyl)glycine offers superior packing and lower NSB, the intense hydrogen-bonding network can sometimes make the SAM overly rigid. If your ligand is exceptionally bulky and immobilization yields are lower than expected, consider creating a mixed SAM . Introducing a short diluent thiol (like 2-mercaptoethanol) at a 1:10 ratio with N-(3-Mercapto-1-oxopropyl)glycine will break up localized rigidity, providing the active carboxylates with greater spatial flexibility to capture the ligand.

References

  • [1] Chah, S., Yi, J., Pettit, C. M., Roy, D., & Fendler, J. H. (2001). Ionization and Reprotonation of Self-Assembled Mercaptopropionic Acid Monolayers Investigated by Surface Plasmon Resonance Measurements. Langmuir, American Chemical Society. URL: [Link]

  • [3] Covalent coupling of immunoglobulin G to self-assembled monolayers as a method for immobilizing the interfacial-recognition layer of a surface plasmon resonance immunosensor. Biosensors and Bioelectronics (1998). URL: [Link]

  • [2] Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis. ACS Omega (2020). URL: [Link]

Sources

Validation

LC-MS/MS Validation Protocols for N-(3-Mercapto-1-oxopropyl)glycine (Tiopronin) in Biological Matrices: A Comparative Guide

As a Senior Application Scientist, navigating the bioanalysis of thiol-containing drugs requires moving beyond standard protocols to understand the fundamental chemical behavior of the analyte. N-(3-Mercapto-1-oxopropyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the bioanalysis of thiol-containing drugs requires moving beyond standard protocols to understand the fundamental chemical behavior of the analyte. N-(3-Mercapto-1-oxopropyl)glycine, commonly known as tiopronin, presents a classic bioanalytical challenge: it lacks a strong chromophore and possesses a highly reactive free sulfhydryl (-SH) group[1]. In biological matrices such as human plasma, tiopronin rapidly undergoes auto-oxidation to form homodimers or binds covalently with endogenous thiols (e.g., albumin, cysteine, glutathione) to form mixed disulfides[2].

To accurately quantify total tiopronin for pharmacokinetic (PK) or bioequivalence studies, the analytical system must be self-validating. This requires a meticulously designed sample preparation workflow that quantitatively reduces these disulfide bonds back to free tiopronin, followed by immediate stabilization or rapid analysis to prevent re-oxidation[2][3].

This guide objectively compares the two dominant LC-MS/MS methodologies for tiopronin—Reduction-Derivatization versus Direct Reduction-Analysis —providing the experimental data and mechanistic causality necessary to select the optimal protocol for your drug development pipeline.

Mechanistic Pathways of Tiopronin Stabilization

The core of tiopronin method development lies in controlling its redox state. You cannot simply extract plasma and inject it into an LC-MS/MS system; the recovery will be highly variable due to ongoing thiol oxidation.

The Causality of Reagent Selection
  • Reducing Agents: 1,4-Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are the industry standards for cleaving disulfide bonds[2][3]. However, their application dictates the downstream steps. DTT contains two thiol groups; if you plan to derivatize the sample post-reduction, DTT will competitively consume your derivatizing agent. TCEP, a phosphine-based reducer, is thiol-free and is therefore the superior choice when coupling reduction with derivatization[3].

  • Derivatizing Agents: Methyl acrylate (MA) and N-ethylmaleimide (NEM) stabilize the free thiol via a rapid Michael addition reaction, forming a stable thioether adduct[3][4]. This adduct is highly stable, improves chromatographic retention on reversed-phase columns, and enhances ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Acidic Deproteinization: If derivatization is omitted, the sample must be maintained at a highly acidic pH (e.g., using 10% perchloric acid). Thiol oxidation is base-catalyzed; dropping the pH < 3.0 protonates the thiolate anion, drastically slowing degradation while simultaneously precipitating plasma proteins[1].

G A Tiopronin in Plasma (Mixed Disulfides) B Reduction (TCEP or DTT) A->B Cleaves S-S bonds C Free Tiopronin (Reactive Thiol) B->C D Derivatization (Methyl Acrylate) C->D Michael Addition E Stable Thioether Adduct (LC-MS/MS Ready) D->E

Fig 1: Mechanistic workflow of Tiopronin reduction and stabilization in biological matrices.

Comparative Performance Data

When selecting a protocol, one must balance sensitivity (LLOQ) against throughput (sample preparation time). Below is a quantitative comparison of validated LC-MS/MS methods for tiopronin in human plasma.

ParameterMethod A: TCEP + Methyl Acrylate (Derivatization)Method B: DTT + Perchloric Acid (Direct Analysis)Method C: L-Cysteine + DTT + LLE (Direct Analysis)
Analyte State Stable Thioether AdductFree Thiol (Acid Stabilized)Free Thiol
Ionization Mode ESI (Positive)ESI (Negative)ESI (Negative)
Internal Standard N-acetyl-L-cysteine (NAC)Niacin / AnaloguesFudosteine
Sample Prep Reduction Derivatization SPEReduction Acid PrecipitationReduction Liquid-Liquid Extraction (LLE)
Linearity 20.0 – 5000 ng/mL40.0 – 5000 ng/mL78.0 – 10,000 ng/mL
LLOQ 20.0 ng/mL (0.02 µg/mL) 40.0 ng/mL (0.04 µg/mL)78.0 ng/mL (0.078 µg/mL)
Precision (CV%) 1.10 – 1.62%< 12.9%< 10.49%
Throughput Moderate (Requires SPE & incubation)High (3.5 min runtime/sample) Moderate (LLE steps)
Primary Reference Liu et al., 2006[3]Biomed Chromatogr., 2012[1]John Wiley & Sons, 2010[2]

Data Synthesis: Method A offers the highest sensitivity and precision, making it ideal for low-dose PK studies or late-stage elimination phase tracking[3]. Method B sacrifices a marginal amount of sensitivity for a vastly simplified, high-throughput workflow that avoids complex derivatization kinetics, making it highly suitable for standard bioequivalence trials[1].

Step-by-Step Experimental Methodologies

Protocol 1: Total Tiopronin via TCEP Reduction and MA Derivatization (High Sensitivity)

Causality Focus: TCEP is utilized here to prevent the reducing agent from reacting with the methyl acrylate, ensuring 100% derivatization efficiency of the analyte.

  • Spiking & Internal Standard: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of N-acetyl-L-cysteine (NAC) as the internal standard.

  • Reduction: Add 20 µL of TCEP solution (100 mM in water). Vortex gently and incubate at 37°C for 30 minutes to fully cleave all protein-bound and dimeric tiopronin[3].

  • Derivatization: Add 50 µL of Methyl Acrylate (MA) solution (10% v/v in acetonitrile) and 50 µL of 0.1 M Tris-HCl buffer (pH 9.1). The alkaline pH is critical as it generates the reactive thiolate anion required for the Michael addition[4]. Incubate at room temperature for 10 minutes.

  • Deproteinization & Cleanup: Add 300 µL of cold acetonitrile to precipitate proteins. Centrifuge at 12,000 rpm for 10 minutes.

  • Solid Phase Extraction (SPE): (Optional but recommended for high precision) Load the supernatant onto a pre-conditioned C18 SPE cartridge, wash with 5% methanol, and elute with 100% methanol[3].

  • LC-MS/MS: Inject onto a C18 column. Monitor the specific MRM transitions for the tiopronin-MA adduct in ESI+ mode.

Protocol 2: Direct Analysis via DTT and Acidic Precipitation (High Throughput)

Causality Focus: By immediately dropping the pH post-reduction, the thiol is protonated, halting re-oxidation without the need for time-consuming derivatization steps.

  • Reduction: To 100 µL of human plasma, add 20 µL of 1,4-Dithiothreitol (DTT) solution (0.5 M). Incubate at 37°C for 30 minutes to release tiopronin from endogenous thiols[1][2].

  • Acidic Deproteinization: Add 200 µL of 10% Perchloric Acid. Crucial Step: The strong acid instantly denatures plasma proteins (stopping enzymatic degradation) and drops the pH below 2.0, stabilizing the free thiol[1].

  • Centrifugation: Vortex aggressively for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS: Transfer the clear supernatant to an autosampler vial. Inject directly onto a C8 or C18 column. Use an isocratic mobile phase of Methanol and 5 mmol/L Ammonium Acetate (20:80, v/v)[1]. Monitor in ESI- (negative mode) due to the presence of the carboxylic acid group on underivatized tiopronin[1][2].

LC-MS/MS System Configuration & Validation

Regardless of the sample preparation method chosen, the LC-MS/MS system must be rigorously validated according to FDA/EMA bioanalytical guidelines[5].

G S1 Sample Pre-treatment (Reduction & Deproteinization) S2 Chromatographic Separation (C8/C18, Isocratic/Gradient) S1->S2 S3 Mass Spectrometry (Negative ESI for Free, Positive for Adduct) S2->S3 S4 Method Validation (Accuracy, Precision, LLOQ) S3->S4

Fig 2: LC-MS/MS analytical and validation pipeline for Tiopronin quantification.

Key Chromatographic Considerations
  • Column Chemistry: Underivatized tiopronin is highly polar. A standard C18 may struggle with retention. Utilizing a C8 column[1] or a phenyl-hexyl phase (e.g., Gemini C6-Phenyl)[5] provides better alternative selectivity and prevents early elution in the void volume where ion suppression is highest.

  • Mobile Phase Additives: For negative ESI (underivatized), use weak buffers like 5 mM ammonium acetate or 0.2% formic acid[1][2]. Avoid high concentrations of strong ion-pairing agents that can foul the mass spectrometer source.

Validation Acceptance Criteria

A self-validating protocol must prove that auto-oxidation did not occur during the autosampler queue.

  • Benchtop Stability: Must be proven for at least 6 hours at room temperature.

  • Autosampler Stability: Post-preparative extracts must remain stable (±15% of nominal concentration) for at least 24 hours at 4°C.

  • Matrix Effect: Assess using 6 independent lots of human plasma to ensure the chosen internal standard (e.g., Fudosteine or NAC) adequately compensates for ionization variations[2][3].

References

  • Sensitive LC-MS-MS method for the determination of tiopronin in human plasma PubMed / John Wiley & Sons, Ltd. (2010) URL:[Link]

  • Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization PubMed / Biomed Chromatogr. (2012) URL:[Link]

  • Determination of total tiopronin in human plasma by LC-ESI-MS using tris (2-carboxy-ethyl) phosphine as reducing reagent and methyl acrylate as derivatization reagent for the thiol group PubMed / J Chromatogr B Analyt Technol Biomed Life Sci. (2006) URL:[Link]

  • Simultaneous determination of tiopronin and its metabolites in rat blood by LC-ESI-MS-MS using methyl acrylate for stabilization of thiol group ResearchGate (2006) URL:[Link]

  • FDA Clinical Pharmacology and Biopharmaceutics Review: THIOLA (Tiopronin) U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for N-(3-Mercapto-1-oxopropyl)glycine (3-MPG)

As a Senior Application Scientist, I frequently observe laboratories mishandling sulfhydryl compounds like N-(3-Mercapto-1-oxopropyl)glycine (3-MPG). Often treated as a standard buffer additive, 3-MPG possesses a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling sulfhydryl compounds like N-(3-Mercapto-1-oxopropyl)glycine (3-MPG). Often treated as a standard buffer additive, 3-MPG possesses a highly reactive thiol (-SH) group that dictates strict operational constraints. Failure to account for its rapid auto-oxidation compromises experimental integrity, while improper disposal leads to severe environmental malodor and safety violations.

This guide provides a self-validating, causality-driven framework for the preparation, handling, and disposal of 3-MPG, ensuring both scientific accuracy and strict adherence to Environmental Health and Safety (EHS) standards.

Physicochemical Profile and Quantitative Data

Understanding the physical limits of 3-MPG is the first step in designing a robust experimental workflow. While structurally similar to the well-known radioprotectant Tiopronin (2-MPG), 3-MPG requires specific concentration thresholds to transition from a cytotoxic agent to a cellular protectant .

Table 1: Physicochemical and Biological Properties of 3-MPG

PropertyValue / RangeOperational Implication
Molecular Weight 163.19 g/mol Use for molarity calculations (e.g., 2.45 mg/mL yields a 15 mM solution).
Radioprotective Conc. ~15.0 mMOptimal concentration for in vitro ROS scavenging and radioprotection.
Cytotoxic Range 0.1 mM – 2.0 mMAvoid sub-lethal dosing; low concentrations can induce paradoxical cell stress.
Odor Threshold < 1 part per billion (ppb)Mandates continuous fume hood usage and chemical deodorization prior to disposal.
Oxidation Susceptibility High (pH > 7.0)Requires degassed solvents and metal chelators to prevent disulfide dimerization.
Mechanistic Pathway: The Role of 3-MPG in ROS Scavenging

To understand why strict handling is necessary, we must look at how 3-MPG functions biologically. During radiation or ischemia-reperfusion injury, mitochondria generate lethal Reactive Oxygen Species (ROS) . 3-MPG acts as an electron donor, sacrificing its free thiol group to neutralize ROS, subsequently forming an inactive 3-MPG disulfide dimer. If your stock solution oxidizes before it reaches the cells, your experiment will fail.

ROS_Scavenging Stress Radiation / Ischemia ROS Reactive Oxygen Species (•OH, O2•-) Stress->ROS Induces Damage Lipid Peroxidation & DNA Damage ROS->Damage Causes Protection Cellular Protection ROS->Protection Prevented by 3-MPG Thiol 3-MPG (Active Thiol, -SH) Thiol->ROS Scavenges Disulfide 3-MPG Disulfide (Oxidized) Thiol->Disulfide Oxidizes to

Mechanism of 3-MPG neutralizing Reactive Oxygen Species to prevent cellular damage.

Operational Plan: Safe Handling and Solution Preparation

Causality: The nucleophilic thiol group in 3-MPG is highly susceptible to auto-oxidation catalyzed by trace heavy metals (e.g., Cu²⁺, Fe³⁺) and dissolved oxygen. Therefore, operational protocols must actively displace oxygen and sequester metals to maintain the compound in its active, reduced state.

Step-by-Step Methodology: Preparation of Oxidation-Resistant 3-MPG Stock

  • Solvent Degassing: Boil ultra-pure water (18.2 MΩ·cm) and purge with an inert gas (Nitrogen or Argon) for 15 minutes to displace dissolved oxygen.

  • Chelation: Add 0.1 mM EDTA to the degassed solvent. Reasoning: EDTA chelates trace transition metals that would otherwise catalyze the rapid oxidation of the -SH group.

  • Weighing & Dissolution: Inside a certified fume hood, weigh the 3-MPG powder using an anti-static analytical balance. Dissolve 2.45 mg per mL of the degassed solvent to achieve a 15 mM radioprotective stock.

  • Storage: Aliquot the solution into amber glass vials (to prevent UV-induced degradation), blanket the headspace with Argon, seal tightly, and store at -20°C.

Self-Validating System (Quality Control): To confirm your 3-MPG stock has not oxidized into inactive disulfides, perform a rapid Ellman’s reagent (DTNB) assay before use. A vibrant yellow color confirms the presence of active, free sulfhydryl groups. If the solution remains clear, the batch has oxidized and must be discarded.

Disposal Procedures for 3-MPG

Causality: Disposing of raw 3-MPG aqueous waste down the drain or into standard waste bins is strictly prohibited. Thiols possess an exceptionally low odor threshold. Untreated disposal will result in severe laboratory malodor, potentially triggering false gas leak alarms and facility evacuations. We must chemically oxidize the volatile thiol into a non-volatile, odorless sulfonate prior to EHS handover.

DisposalWorkflow Start 3-MPG Waste Generated Check Aqueous or Solid? Start->Check Solid Solid Waste (Powder/Contaminated PPE) Check->Solid Solid Aqueous Aqueous Waste (Buffer/Solvent) Check->Aqueous Liquid Incineration Hazardous Waste Incineration Solid->Incineration Direct Disposal Oxidation Bleach Oxidation (Odor Control) Aqueous->Oxidation 5-10% NaClO LiquidContainer Ventilated Liquid Waste Container Oxidation->LiquidContainer pH Neutralized LiquidContainer->Incineration EHS Pickup

Step-by-step operational workflow for the safe disposal of 3-MPG waste.

Step-by-Step Methodology: Odor-Neutralizing Disposal of Aqueous Waste

  • Segregation: Collect all 3-MPG aqueous waste in a dedicated, clearly labeled "Hazardous Thiol Waste" beaker kept strictly inside a fume hood.

  • Chemical Oxidation: Slowly add a 5–10% sodium hypochlorite (bleach) solution to the 3-MPG waste under continuous magnetic stirring. Use approximately 10 mL of bleach per 100 mL of waste. Caution: Perform this step slowly to manage any mild exothermic reactions.

  • Incubation: Allow the mixture to stir for 30 minutes to ensure complete oxidation of the -SH groups.

  • pH Neutralization: Check the pH of the oxidized solution. Neutralize to pH 6–8 using dilute HCl if the bleach has rendered the solution excessively alkaline.

  • EHS Transfer: Pour the neutralized liquid into a ventilated hazardous waste carboy for final institutional incineration.

Self-Validating System (Disposal): The success of the bleach oxidation step is self-evident via an olfactory shift. The sharp, skunk-like odor of the active thiol will completely dissipate, replaced by a mild, sterile chlorine scent. If the thiol odor persists, oxidation is incomplete; add an additional 5% v/v of bleach and stir for 15 more minutes.

Step-by-Step Methodology: Solid Waste Disposal

  • Collection: Place all contaminated consumables (pipette tips, weigh boats, gloves) into a double-lined chemical waste bag inside the fume hood.

  • Sealing: Twist and tape the bag securely to prevent vapor escape.

  • Disposal: Deposit directly into a solid hazardous waste bin designated for chemical incineration. Do not leave solid waste in open benchtop bins.

Emergency Spill Containment Protocol

In the event of a 3-MPG powder or concentrated liquid spill, immediate action is required to prevent facility-wide odor contamination.

  • Ventilate & Isolate: Ensure the fume hood is on maximum flow. If the spill occurs on an open bench, immediately increase room ventilation and restrict access to the area.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do NOT use paper towels for large, concentrated liquid spills, as they do not suppress vapors.

  • In-Situ Neutralization: Lightly spray the absorbent material with a dilute bleach solution (1–2%) to neutralize the odor at the source.

  • Collection: Sweep the neutralized absorbent into a hazardous waste bag using a plastic dustpan.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by a final wipe-down with dilute bleach to destroy any residual microscopic thiol traces.

References
  • Hikita, M., Horikawa, M., & Mori, T. (1975). Analyses of Radioprotective Action and Cytotoxicity of Various Sulfhydryl Compounds in Cultured Mouse L Cells. Journal of Radiation Research, 16(3), 162-172.[Link]

  • Lesnefsky, E. J., Chen, Q., & Hoppel, C. L. (2016). Mitochondrial Dysfunction and Myocardial Ischemia-Reperfusion: Implications for Novel Therapies. Annual Review of Pharmacology and Toxicology, 57, 535-565.[Link]

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